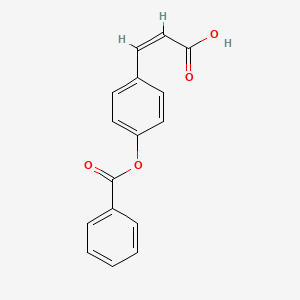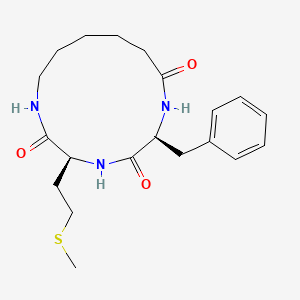
Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N'-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a complex structure with multiple functional groups, including hydroxymethyl, propenyl, and pentenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Hydroxymethyl Group: This can be achieved through the hydroxylation of an appropriate precursor.
Introduction of the Propenyl and Pentenyl Groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. Common industrial techniques include continuous flow reactors and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The propenyl and pentenyl groups can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Various substituted ureas depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the production of polymers, resins, and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The hydroxymethyl and propenyl groups could play a role in binding to the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-(2-hydroxyethyl)-N’-methyl-: Similar structure but with a hydroxyethyl group instead of hydroxymethyl and propenyl groups.
Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of hydroxymethyl, propenyl, and pentenyl groups in urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- gives it distinct chemical properties and reactivity compared to other urea derivatives. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
78959-59-8 |
|---|---|
Formule moléculaire |
C11H20N2O2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-[2-(hydroxymethyl)-2-prop-2-enylpent-4-enyl]-3-methylurea |
InChI |
InChI=1S/C11H20N2O2/c1-4-6-11(9-14,7-5-2)8-13-10(15)12-3/h4-5,14H,1-2,6-9H2,3H3,(H2,12,13,15) |
Clé InChI |
SPTPQSWWSXDOKC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NCC(CC=C)(CC=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


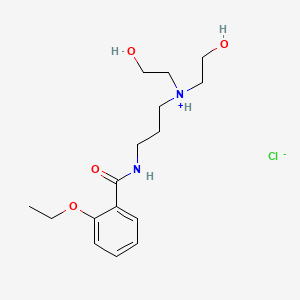
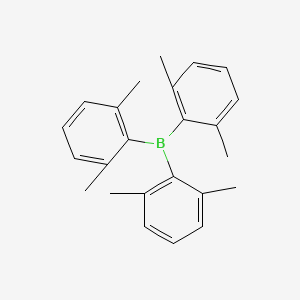
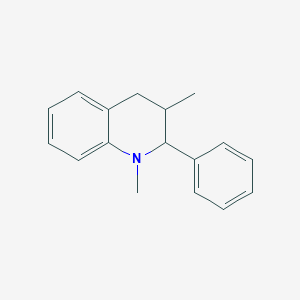



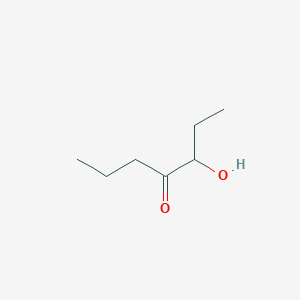
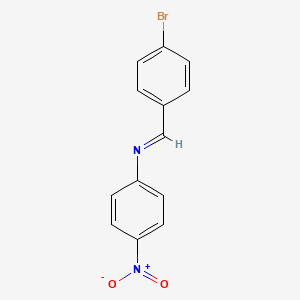
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
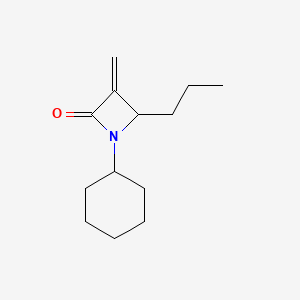
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
